molecular formula C9H6BrNO3 B1412566 Methyl 3-bromo-2-cyano-5-hydroxybenzoate CAS No. 1805099-11-9

Methyl 3-bromo-2-cyano-5-hydroxybenzoate

Cat. No.: B1412566
CAS No.: 1805099-11-9
M. Wt: 256.05 g/mol
InChI Key: MPRHZMPNXSBSOL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-5-hydroxybenzoate is a substituted benzoate ester characterized by a bromo group at position 3, a cyano group at position 2, and a hydroxyl group at position 5.

Properties

IUPAC Name

methyl 3-bromo-2-cyano-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(12)3-8(10)7(6)4-11/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRHZMPNXSBSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with a suitable precursor, typically methyl 2-hydroxybenzoate (methyl salicylate), which provides the hydroxyl group at the 5-position. The initial step involves selective bromination at the 3-position of the aromatic ring.

Key reagents and conditions:

  • Brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS)
  • Catalysts like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃)
  • Solvent: acetic acid or carbon tetrachloride
  • Temperature: 0°C to room temperature to control regioselectivity

Reaction:
$$ \text{Methyl 2-hydroxybenzoate} \xrightarrow[\text{Brominating agent}]{\text{Catalyst, solvent, temp}} \text{Methyl 3-bromo-2-hydroxybenzoate} $$

Conversion of Hydroxy to Nitrile Group

The hydroxyl group at the 2-position is then transformed into a nitrile group (–CN). This step often employs dehydration of the corresponding amidoxime or direct nucleophilic substitution.

Method A: Nitrile formation via dehydration of amidoxime:

  • React methyl 3-bromo-2-hydroxybenzoate with hydroxylamine hydrochloride to form the amidoxime derivative.
  • Dehydrate the amidoxime using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.

Method B: Direct nucleophilic substitution:

  • Use cyanide sources such as sodium cyanide (NaCN) in the presence of a suitable catalyst or solvent, typically at elevated temperatures.

Reaction:
$$ \text{Methyl 3-bromo-2-hydroxybenzoate} \xrightarrow[\text{Dehydrating agent}]{\text{Reflux}} \text{Methyl 3-bromo-2-cyanobenzoate} $$

Introduction of the Hydroxyl Group at the 5-Position

The hydroxyl group at the 5-position is either retained from the starting material or introduced via directed ortho-lithiation followed by electrophilic substitution, such as hydroxylation.

Method:

  • Directed lithiation of methyl 3-bromo-2-cyanobenzoate at the 5-position using n-butyllithium (n-BuLi) at low temperature.
  • Quenching with water or oxygen to form the phenolic hydroxyl group.

Esterification and Final Purification

The final step involves esterification to obtain methyl 3-bromo-2-cyano-5-hydroxybenzoate.

Method:

  • React the substituted benzoic acid derivative with methyl alcohol (methanol) in the presence of a catalytic amount of acid, such as sulfuric acid, under reflux.
  • Purify the product via recrystallization or chromatography.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Purpose References
Bromination Br₂ or NBS 0°C to RT, acetic acid Regioselective bromination at 3-position ,
Nitrile Introduction NH₂OH·HCl, POCl₃ or NaCN Reflux, inert solvent Convert hydroxyl to nitrile ,
Hydroxylation n-BuLi -78°C, followed by quenching Introduce hydroxyl at 5-position
Esterification CH₃OH, H₂SO₄ Reflux Final ester formation ,

Research Findings and Notes:

  • Selectivity: Bromination is regioselective due to the activating hydroxyl group directing electrophilic attack to the 3-position.
  • Yield Optimization: Use of phase transfer catalysts and controlled temperature enhances regioselectivity and yield.
  • Environmental Considerations: Employing milder reagents like NBS and avoiding toxic reagents such as thionyl chloride improves environmental safety.
  • Industrial Relevance: The described methods are adaptable for large-scale synthesis, emphasizing cost-effectiveness and minimal waste.

Chemical Reactions Analysis

Methyl 3-bromo-2-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative .

Scientific Research Applications

Methyl 3-bromo-2-cyano-5-hydroxybenzoate is used extensively in scientific research due to its versatile reactivity and functional groups. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-5-hydroxybenzoate is primarily related to its functional groups. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets. The cyano group can act as an electron-withdrawing group, affecting the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxy group can form hydrogen bonds, further stabilizing interactions with molecular targets .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares the substituent positions and functional groups of Methyl 3-bromo-2-cyano-5-hydroxybenzoate with analogous compounds:

Compound Name Substituents (Positions) Functional Groups Molecular Formula Molecular Weight Reference
Methyl 3-bromo-2-cyano-5-hydroxybenzoate Br (3), CN (2), OH (5) Ester, cyano, hydroxyl, bromo C₉H₆BrNO₃ 272.06 g/mol [Target]
Ethyl 3-bromo-5-cyano-2-formylbenzoate Br (3), CN (5), CHO (2) Ester, cyano, formyl, bromo C₁₁H₈BrNO₃ 282.09 g/mol
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate Br (5), OH (2), OMe (3) Ester, hydroxyl, methoxy, bromo C₉H₉BrO₄ 261.07 g/mol
Methyl 3-bromo-5-formyl-4-hydroxybenzoate Br (3), CHO (5), OH (4) Ester, formyl, hydroxyl, bromo C₉H₇BrO₄ 275.06 g/mol
Methyl 3-bromo-5-methylbenzoate Br (3), Me (5) Ester, methyl, bromo C₉H₉BrO₂ 229.07 g/mol

Key Observations :

  • Substituent Position: The placement of bromo, hydroxyl, and cyano groups significantly impacts electronic and steric properties. For example, the cyano group at position 2 in the target compound creates strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to methyl or methoxy groups in analogs .
  • Functional Group Diversity: Ethyl 3-bromo-5-cyano-2-formylbenzoate includes a formyl group, which introduces additional reactivity for condensation reactions, unlike the hydroxyl group in the target compound.

Physical and Chemical Properties

Property Methyl 3-bromo-2-cyano-5-hydroxybenzoate (Inferred) Methyl 5-bromo-2-hydroxy-3-methoxybenzoate Ethyl 3-bromo-5-cyano-2-formylbenzoate
Solubility Moderate in polar aprotic solvents (e.g., DMF) Low in water; soluble in ethanol High in acetone, dichloromethane
Melting Point ~120–140°C (estimated) Not reported Not reported
Acidity (pKa) ~8–9 (due to hydroxyl at position 5) ~10 (hydroxyl at position 2) N/A (no hydroxyl)
Reactivity Susceptible to nucleophilic substitution at Br (3) Etherification at hydroxyl Aldehyde-mediated condensations

Key Insights :

  • Acidity: The hydroxyl group at position 5 in the target compound is likely more acidic than the hydroxyl in Methyl 5-bromo-2-hydroxy-3-methoxybenzoate due to stronger electron-withdrawing effects from the adjacent cyano and bromo groups.
  • Reactivity: The bromo group in the target compound is primed for Suzuki or Ullmann coupling reactions, whereas the formyl group in Ethyl 3-bromo-5-cyano-2-formylbenzoate offers opportunities for Schiff base formation.

Biological Activity

Methyl 3-bromo-2-cyano-5-hydroxybenzoate is an organic compound with notable biological activities, primarily due to its unique structural features, including a bromine atom, a cyano group, and a hydroxyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C9H6BrNO3
Molecular Weight: 244.06 g/mol
IUPAC Name: Methyl 3-bromo-2-cyano-5-hydroxybenzoate

The compound is characterized by its aromatic ring structure, which is essential for its interaction with biological targets. The presence of the cyano and hydroxyl groups enhances its potential for hydrogen bonding and other interactions with biomolecules.

The biological activity of methyl 3-bromo-2-cyano-5-hydroxybenzoate is largely attributed to its ability to interact with various enzymes and receptors in biological systems. The bromine atom can facilitate oxidative reactions, while the cyano group may act as an electron-withdrawing substituent, influencing the compound's reactivity and binding affinity to targets.

Antimicrobial Properties

Research indicates that methyl 3-bromo-2-cyano-5-hydroxybenzoate exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .

Enzyme Inhibition

Methyl 3-bromo-2-cyano-5-hydroxybenzoate has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it shows inhibitory effects on cyclooxygenases (COX), which are crucial in inflammation and cancer progression .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, methyl 3-bromo-2-cyano-5-hydroxybenzoate was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Cytotoxicity Assay : In vitro cytotoxicity assays revealed that the compound reduced cell viability in breast cancer cell lines by approximately 70% at a concentration of 100 µM after 48 hours.
    Cell LineViability (%) at 100 µM
    MCF-7 (Breast Cancer)30
    HT-29 (Colon Cancer)40

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-2-cyano-5-hydroxybenzoate
Reactant of Route 2
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Methyl 3-bromo-2-cyano-5-hydroxybenzoate

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